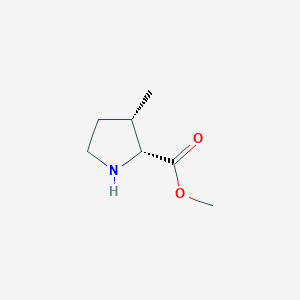
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a chiral pyrrolidine derivative that has been investigated for various biological properties. Its structural configuration allows it to interact with biological systems in unique ways, making it a valuable compound in drug development and synthetic chemistry.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through specific pathways, although further research is needed to elucidate the exact mechanisms involved .
- Neurological Applications : The compound is being explored as a precursor for drugs targeting neurological disorders. Its ability to modulate neurotransmission pathways could be beneficial in treating conditions such as depression and anxiety.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, it could influence pathways related to inflammation and cell proliferation by modulating enzyme activity .
- Receptor Binding : It may bind to specific receptors in the nervous system, thereby affecting neurotransmitter release and signaling pathways. This interaction could lead to therapeutic effects in neurological conditions.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Mechanisms :
- In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding |
| Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate | Limited antimicrobial activity | Similar enzyme interactions |
| Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylate | Moderate anticancer activity | Different receptor affinities |
科学研究应用
Organic Synthesis
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is explored for its potential therapeutic applications:
- Drug Development: It plays a role in developing drugs targeting specific biological pathways. Its stereochemistry can influence drug efficacy and safety profiles.
- Biologically Active Molecules: As a precursor for biologically active compounds, it is involved in synthesizing molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research
Research indicates that this compound interacts with specific enzymes and receptors:
- Enzyme Modulation: The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism.
- Anticancer Activity: Some derivatives have shown enhanced efficacy against cancer cells when used in combination with established chemotherapy agents.
- Neuroprotective Effects: Investigations are ongoing into its potential to protect neuronal cells from degeneration.
Case Studies
Case Study 1: Anticancer Properties
Research has demonstrated that derivatives of this compound can enhance the cytotoxic effects of existing anticancer drugs. For instance, studies on murine models have shown that these derivatives improve the effectiveness of sorafenib in treating hepatocellular carcinoma.
Case Study 2: Neuroprotective Potential
Certain derivatives are being evaluated for their neuroprotective effects. Preliminary studies suggest that they may inhibit pathways leading to neuronal cell death, presenting opportunities for developing treatments for neurodegenerative diseases like Alzheimer's.
属性
IUPAC Name |
methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTGJTFLRUWIMG-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













